7,9-dinitrodibenzo[b,f]oxepin-3-yl methyl ether
Description
7,9-dinitrodibenzo[b,f]oxepin-3-yl methyl ether is a synthetic organic compound belonging to the dibenzo[b,f]oxepine family. This compound is characterized by the presence of two nitro groups and a methoxy group attached to the dibenzo[b,f]oxepine core. The dibenzo[b,f]oxepine scaffold is known for its diverse pharmacological activities and is of significant interest in medicinal chemistry.
Properties
IUPAC Name |
9-methoxy-2,4-dinitrobenzo[b][1]benzoxepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O6/c1-22-11-4-2-9-3-5-12-13(17(20)21)6-10(16(18)19)7-15(12)23-14(9)8-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFMRSLJKKTEMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-dinitrodibenzo[b,f]oxepin-3-yl methyl ether typically involves the following steps:
Nitration: The dibenzo[b,f]oxepine core is nitrated using a mixture of concentrated nitric acid and sulfuric acid
Methoxylation: The nitrated intermediate is then subjected to methoxylation using methanol and a suitable base, such as sodium methoxide. This step introduces the methoxy group at the desired position on the dibenzo[b,f]oxepine core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous-flow synthesis techniques are often employed to enhance reaction efficiency, reduce reaction times, and improve overall yield and purity .
Chemical Reactions Analysis
Types of Reactions
7,9-dinitrodibenzo[b,f]oxepin-3-yl methyl ether undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Oxidation: Potassium permanganate, water as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Major Products Formed
Reduction: Formation of 7-methoxy-1,3-diaminodibenzo[b,f]oxepine.
Oxidation: Formation of 7-hydroxy-1,3-dinitrodibenzo[b,f]oxepine.
Substitution: Formation of various substituted dibenzo[b,f]oxepine derivatives depending on the nucleophile used.
Scientific Research Applications
7,9-dinitrodibenzo[b,f]oxepin-3-yl methyl ether has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7,9-dinitrodibenzo[b,f]oxepin-3-yl methyl ether involves its interaction with tubulin heterodimers, leading to the disruption of the microtubular cytoskeleton. This disruption inhibits cell division and induces apoptosis in cancer cells . The compound binds to the colchicine-binding site on tubulin, preventing microtubule polymerization and stability.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f]oxepine: The parent compound without the nitro and methoxy groups.
7-methoxy-1,3-diaminodibenzo[b,f]oxepine: A reduced form with amino groups instead of nitro groups.
7-hydroxy-1,3-dinitrodibenzo[b,f]oxepine: An oxidized form with a hydroxyl group instead of a methoxy group.
Uniqueness
7,9-dinitrodibenzo[b,f]oxepin-3-yl methyl ether is unique due to the presence of both nitro and methoxy groups, which confer specific chemical reactivity and biological activity. Its ability to disrupt microtubule formation makes it a promising candidate for anticancer research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
